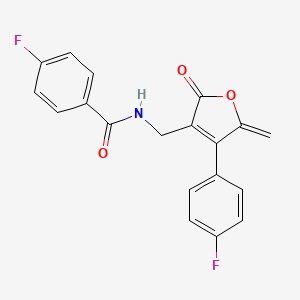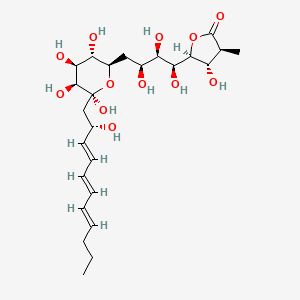
Retinestatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Retinestatin is obtained from the culture of a Streptomyces strain. The planar structure of this compound is elucidated through cumulative analysis of ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopic data . The absolute configuration at 12 chiral centers is assigned using a J-based configuration analysis combined with ROESY correlations and a quantum mechanics-based computational approach to calculate nuclear magnetic resonance chemical shifts . A 3-minute flash esterification by Mosher’s reagents followed by nuclear magnetic resonance analysis is also employed .
Industrial Production Methods: Currently, there is no detailed information available on the large-scale industrial production methods of this compound. The compound is primarily obtained through laboratory-scale fermentation of the Streptomyces strain.
Analyse Chemischer Reaktionen
Types of Reactions: Retinestatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Retinestatin has several scientific research applications, including:
Chemistry: this compound is studied for its unique polyol polyketide structure and its potential to undergo various chemical reactions.
Biology: The compound is evaluated for its biological activities, particularly its neuroprotective effects.
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a candidate for further research in various industrial processes.
Wirkmechanismus
Retinestatin exerts its effects by protecting SH-SY5Y dopaminergic cells from MPP±induced cytotoxicity . The exact molecular targets and pathways involved in this neuroprotective action are still under investigation. it is believed that this compound interacts with specific cellular pathways to mitigate the cytotoxic effects of MPP+.
Vergleich Mit ähnlichen Verbindungen
Polyketides: Retinestatin is part of the polyketide family, which includes other compounds like erythromycin and tetracycline.
Polyols: Compounds such as sorbitol and xylitol share the polyol characteristic with this compound.
Uniqueness: this compound is unique due to its specific structure derived from a termite nest-derived Streptomyces strain and its significant neuroprotective properties . Unlike other polyketides and polyols, this compound has shown potential in protecting dopaminergic cells, making it a promising candidate for further research in neuroprotection.
Eigenschaften
Molekularformel |
C25H40O12 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(3S,4S,5S)-4-hydroxy-3-methyl-5-[(1S,2R,3S)-1,2,3-trihydroxy-4-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2S,3E,5E,7E)-2-hydroxyundeca-3,5,7-trienyl]oxan-2-yl]butyl]oxolan-2-one |
InChI |
InChI=1S/C25H40O12/c1-3-4-5-6-7-8-9-10-14(26)12-25(35)23(33)21(32)19(30)16(37-25)11-15(27)18(29)20(31)22-17(28)13(2)24(34)36-22/h5-10,13-23,26-33,35H,3-4,11-12H2,1-2H3/b6-5+,8-7+,10-9+/t13-,14+,15-,16+,17-,18+,19+,20-,21-,22-,23-,25-/m0/s1 |
InChI-Schlüssel |
MRCPQBDIQZUMSK-SZPBRFHXSA-N |
Isomerische SMILES |
CCC/C=C/C=C/C=C/[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@@H]2[C@H]([C@@H](C(=O)O2)C)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCCC=CC=CC=CC(CC1(C(C(C(C(O1)CC(C(C(C2C(C(C(=O)O2)C)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


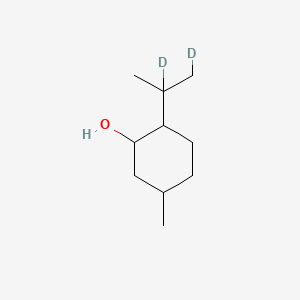

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
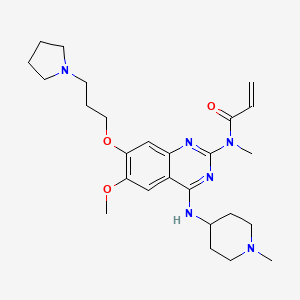

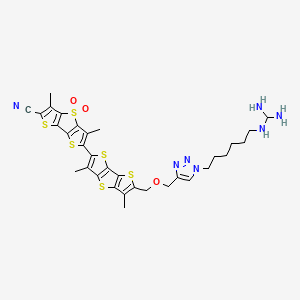
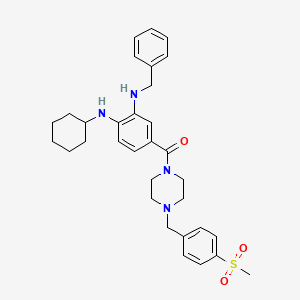
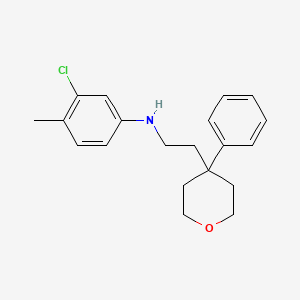

![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


